(3-Ethylpent-2-en-2-yl)benzene
Description
Contextualization of Olefinic Structural Motifs in Advanced Organic Synthesis
The carbon-carbon double bond in alkenes is a site of high electron density, making it susceptible to attack by electrophiles and a key participant in a multitude of reactions. These include addition reactions, oxidation, reduction, and polymerization. In the landscape of modern organic synthesis, the strategic placement and manipulation of olefinic double bonds are central to the construction of complex molecular frameworks found in pharmaceuticals, agrochemicals, and advanced materials. acs.org The development of stereoselective methods for alkene synthesis remains a significant area of research, as the spatial arrangement of substituents around the double bond can profoundly impact the biological activity and physical properties of the final product. rsc.org
Significance of Aryl and Branched Alkyl Substitution in Modulating Olefinic Reactivity
The reactivity of an alkene is not solely dictated by the presence of the double bond but is finely tuned by the nature of its substituents. The attachment of an aryl group, such as a phenyl ring, introduces electronic effects that can stabilize adjacent carbocations or radicals through resonance, thereby influencing the regioselectivity and stereoselectivity of reactions. researchgate.net The benzene (B151609) ring itself can undergo electrophilic aromatic substitution, a class of reactions where an atom on the aromatic ring is replaced by an electrophile. smolecule.com
Branched alkyl groups, on the other hand, exert steric hindrance, which can direct the approach of reagents to a specific face of the double bond, leading to stereocontrol in chemical transformations. researchgate.net The interplay of these electronic and steric effects in aryl-substituted branched alkenes makes them challenging yet highly valuable synthetic targets. acs.org The synthesis of such sterically encumbered alkenes often requires specialized catalytic systems to achieve high yields and selectivity. researchgate.net
Structural Specificity of (3-Ethylpent-2-en-2-yl)benzene and its General Research Interest within Alkene Chemistry
This compound, with the chemical formula C₁₃H₁₈, is a trisubstituted alkene. smolecule.com Its structure features a central carbon-carbon double bond. One carbon of the double bond is attached to a phenyl group and a methyl group, while the other is bonded to two ethyl groups. This specific arrangement of a phenyl group and branched ethyl groups around the double bond makes it a noteworthy example within the broader class of aryl-substituted alkenes.
The general research interest in compounds like this compound stems from the synthetic challenges associated with their preparation and the unique reactivity they exhibit. The construction of highly substituted alkenes, particularly those with specific stereochemistry, is a persistent goal in organic synthesis. rsc.orgacs.org Methods to achieve this include modifications of classic reactions like the Wittig olefination and the development of novel transition-metal-catalyzed cross-coupling reactions. acs.orgorganic-chemistry.org The insights gained from studying the synthesis and reactivity of such molecules contribute to the broader understanding of chemical bonding, reaction mechanisms, and the development of new synthetic methodologies with wide-ranging applications. researchgate.net
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 61777-11-5 | C₁₃H₁₈ | 174.28 |
| (3-Methylpent-2-en-2-yl)benzene | 61777-06-8 | C₁₂H₁₆ | 160.25 |
| Ethylbenzene (B125841) | 100-41-4 | C₈H₁₀ | 106.17 |
This table presents basic chemical data for the title compound and structurally related molecules for comparative purposes. chemsrc.comnih.govwikipedia.org
Retrosynthetic Analysis of the this compound Carbon Skeleton
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comlibretexts.org
Strategic Disconnections for Olefinic C-C Bond Formation
For this compound, the key structural feature is the tetrasubstituted double bond. Therefore, strategic disconnections focus on the formation of this crucial C=C bond. Several approaches can be envisioned:
Wittig-type Reactions: Disconnecting the double bond via a Wittig or Horner-Wadsworth-Emmons olefination strategy is a classic approach. This would involve the reaction of a ketone with a phosphorus ylide. For this compound, this could mean retrosynthetically cleaving the double bond to yield 3-pentanone and a benzylidenephosphorane, or acetophenone (B1666503) and a 3-pentylidenephosphorane.
McMurry Coupling: A disconnection that breaks the double bond to form two carbonyl compounds suggests a McMurry coupling. This would involve the reductive coupling of two ketone molecules, in this case, likely acetophenone and 3-pentanone, using a low-valent titanium reagent.
Grignard-based Routes: Another disconnection can be made adjacent to the double bond, suggesting the use of a Grignard reagent. For instance, dehydration of the tertiary alcohol formed from the reaction of ethylmagnesium bromide with 1-phenyl-2-methyl-1-butanone could yield the target alkene.
Cross-Coupling Reactions: A powerful modern approach involves disconnecting one of the carbon-carbon single bonds attached to the alkene. This leads to strategies based on transition metal-catalyzed cross-coupling reactions, which will be discussed in more detail in section 2.2. researchgate.net
Considerations for Regioselectivity and Stereocontrol in Alkene Synthesis
The synthesis of a tetrasubstituted alkene like this compound requires careful consideration of regioselectivity and stereocontrol to ensure the desired isomer is the major product.
Regioselectivity is the preference for bond formation at one position over another. masterorganicchemistry.comddugu.ac.inchemistrysteps.comwikipedia.org In elimination reactions to form alkenes, for example, the Zaitsev rule generally predicts the formation of the more substituted, thermodynamically stable alkene. youtube.com However, the use of sterically hindered bases can favor the less substituted Hofmann product. youtube.com For addition reactions to alkynes, Markovnikov's rule dictates the regiochemistry of the addition of a protic acid, with the proton adding to the carbon with more hydrogen atoms. masterorganicchemistry.comddugu.ac.inchemistrysteps.com Anti-Markovnikov addition can be achieved under specific conditions, such as radical additions or through certain catalytic processes. masterorganicchemistry.comddugu.ac.inchemistrysteps.com
Stereocontrol refers to the control of the spatial arrangement of atoms. springernature.com For a tetrasubstituted alkene, E/Z isomerism is a key consideration. The stereochemical outcome of many alkene-forming reactions is dependent on the mechanism. For instance, the Wittig reaction can be tuned to favor either the Z- or E-alkene depending on the nature of the ylide and the reaction conditions. Similarly, in transition metal-catalyzed reactions, the choice of catalyst, ligands, and reaction parameters can significantly influence the stereoselectivity of the product. acs.orgacs.org For example, in Suzuki-Miyaura coupling, the stereochemistry of the starting vinyl halide is often retained in the product. uwindsor.ca
Transition Metal-Catalyzed Olefinic Bond Construction
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, offering highly efficient and selective methods for the formation of carbon-carbon bonds. mdpi.com
Cross-Coupling Reactions Utilizing Olefinic and Aryl Precursors (e.g., Heck, Suzuki-Miyaura, Negishi)
Cross-coupling reactions are among the most powerful tools for constructing C-C bonds, including those in highly substituted alkenes.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. researchgate.netnih.govacs.org For the synthesis of this compound, a possible route could involve the coupling of iodobenzene with 3-ethyl-2-pentene. However, the use of tetrasubstituted alkenes in intermolecular Heck reactions can be challenging due to steric hindrance. nih.govacs.org Intramolecular Heck reactions are often more successful in these cases. researchgate.net
Suzuki-Miyaura Coupling: This reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate. acs.orgacs.orgresearchgate.net A plausible Suzuki-Miyaura approach to this compound would involve the reaction of phenylboronic acid with a vinyl halide such as 2-bromo-3-ethyl-2-pentene. The stereoselectivity of the Suzuki-Miyaura reaction is a significant advantage, as the configuration of the vinyl halide is typically retained in the product. uwindsor.ca
Negishi Coupling: The Negishi coupling employs a palladium or nickel catalyst to couple an organozinc compound with an organic halide or triflate. nih.govacs.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, a potential route would involve the reaction of phenylzinc chloride with 2-bromo-3-ethyl-2-pentene. Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous in some cases. wikipedia.org However, control of stereochemistry can sometimes be challenging. acs.org
Below is a table summarizing these cross-coupling reactions:
| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |
| Heck | Alkene | Aryl or Vinyl Halide/Triflate | Palladium | Tolerant of many functional groups. |
| Suzuki-Miyaura | Organoboron Compound | Aryl or Vinyl Halide/Triflate | Palladium | Mild reaction conditions, high stereoselectivity. acs.orgacs.org |
| Negishi | Organozinc Compound | Aryl or Vinyl Halide/Triflate | Palladium or Nickel | High reactivity of the organozinc reagent. wikipedia.org |
Catalytic Hydroarylation and Hydroalkylation of Alkynes
The direct addition of a C-H bond of an arene (hydroarylation) or an alkane (hydroalkylation) across a carbon-carbon triple bond is an atom-economical method for synthesizing substituted alkenes. duke.edubohrium.com
For the synthesis of this compound, a hydroarylation approach could involve the reaction of benzene with 3-ethyl-1-pentyne. This reaction would require a catalyst, typically a transition metal complex of rhodium, iridium, or gold, to activate the C-H bond of benzene and promote its addition across the alkyne. The regioselectivity of this addition is a critical factor, as addition to the internal carbon of the alkyne is required to form the desired tetrasubstituted alkene.
Similarly, a hydroalkylation approach could be envisioned, although less common for this specific target. For example, the reaction of a suitable alkyl halide with a terminal alkyne in the presence of a copper and nickel co-catalyst system can lead to the formation of E-alkenes with anti-Markovnikov selectivity. nih.gov
Olefin Metathesis Strategies for Alkene Assembly
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by ruthenium or molybdenum complexes. nih.govsemanticscholar.orgresearchgate.net While highly effective for the synthesis of many alkenes, the formation of tetrasubstituted double bonds via metathesis can be challenging due to the high steric hindrance around the catalytic center. nih.govacs.org
A potential cross-metathesis approach to this compound could involve the reaction of two less substituted alkenes, such as 1-phenyl-1-propene and 3-ethyl-2-pentene. However, this reaction would likely produce a mixture of products, including the desired tetrasubstituted alkene, as well as homodimers of the starting materials. Ring-closing metathesis (RCM) is generally more successful for forming tetrasubstituted alkenes, particularly in the context of macrocycle formation. nih.govsemanticscholar.org
Recent advances in catalyst design have led to the development of more active and robust metathesis catalysts that show improved performance in the synthesis of sterically hindered alkenes. sigmaaldrich.com
Synthetic Methodologies for this compound and Related Structural Scaffolds
The synthesis of tetrasubstituted alkenes such as this compound presents a significant challenge in organic chemistry due to the steric hindrance around the double bond. Achieving high yields and stereoselectivity requires careful consideration of the synthetic strategy. This article explores various catalytic and stoichiometric methodologies applicable to the formation of this specific structural scaffold.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61777-07-9 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
3-ethylpent-2-en-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-4-12(5-2)11(3)13-9-7-6-8-10-13/h6-10H,4-5H2,1-3H3 |
InChI Key |
GPKYPUPUXGCUSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C)C1=CC=CC=C1)CC |
Origin of Product |
United States |
Advanced Mechanistic Investigations of 3 Ethylpent 2 En 2 Yl Benzene Reactivity
Electrophilic Addition Reactions to the Alkene Moiety
The electron-rich nature of the carbon-carbon double bond in (3-Ethylpent-2-en-2-yl)benzene makes it susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate, the stability of which is a key determinant of the reaction's regioselectivity and potential for molecular rearrangements.
The addition of protic acids (HX) to this compound is expected to follow Markovnikov's rule. This principle states that the proton will add to the less substituted carbon of the double bond, leading to the formation of the more stable carbocation intermediate. In the case of this compound, protonation of the C3 carbon of the pentenyl chain would result in the formation of a highly stable tertiary benzylic carbocation at the C2 position. libretexts.orgreddit.comfiveable.me This carbocation is stabilized by both the inductive effect of the three attached alkyl groups and, more significantly, by resonance delocalization of the positive charge into the adjacent phenyl ring. libretexts.org
The subsequent attack of the halide nucleophile (X⁻) on this carbocation would yield the Markovnikov addition product. Therefore, the reaction of this compound with hydrogen halides (such as HBr or HCl) is predicted to be highly regioselective, affording the corresponding 2-halo-2-phenyl-3-ethylpentane.
In contrast, the addition of halogens (X₂) such as bromine (Br₂) or chlorine (Cl₂) proceeds through a different mechanism involving a cyclic halonium ion intermediate. In this scenario, the initial electrophilic attack of the halogen on the double bond forms a three-membered ring. The subsequent nucleophilic attack by the halide ion (X⁻) occurs from the side opposite to the bulky halonium ion, leading to anti-addition. Due to the symmetrical nature of the halogen molecule, the concept of regioselectivity in the traditional sense does not apply as the same atom is added to both carbons of the original double bond.
Table 1: Predicted Regioselectivity in Electrophilic Additions to this compound
| Reagent | Expected Intermediate | Predicted Major Product | Regioselectivity |
| HX (e.g., HBr, HCl) | Tertiary Benzylic Carbocation | 2-Halo-2-phenyl-3-ethylpentane | Markovnikov |
| X₂ (e.g., Br₂, Cl₂) | Cyclic Halonium Ion | 2,3-Dihalo-3-ethyl-2-phenylpentane | Not Applicable |
The stereochemical outcome of electrophilic additions to this compound is dictated by the reaction mechanism.
Addition of HX: The addition of hydrogen halides proceeds through a planar carbocation intermediate. The nucleophilic halide ion can attack this planar intermediate from either face with equal probability. Consequently, the reaction is generally not stereospecific and can lead to a mixture of syn- and anti-addition products if new stereocenters are formed.
Addition of X₂: The addition of halogens (Br₂ or Cl₂) is a stereospecific anti-addition process. The reaction proceeds via a cyclic halonium ion intermediate. The subsequent backside attack by the halide ion results in the two halogen atoms being added to opposite faces of the original double bond. ochemtutor.com This stereospecificity is a hallmark of halogen addition to alkenes.
Carbocation rearrangements, such as hydride or alkyl shifts, are common in electrophilic addition reactions when a less stable carbocation can rearrange to a more stable one. reddit.comfiveable.mecmu.edu However, in the electrophilic addition of HX to this compound, the initially formed carbocation is a tertiary benzylic carbocation. This is one of the most stable types of carbocations due to the combined stabilizing effects of three alkyl groups and resonance with the phenyl ring. libretexts.orgreddit.com Therefore, any rearrangement to an adjacent secondary or primary position would be energetically unfavorable. As a result, carbocation rearrangements are not expected to be a significant competing pathway in the electrophilic addition reactions of this particular compound.
Radical Reactions Involving the Olefinic System
The double bond of this compound can also participate in radical reactions, either through addition to the double bond or through abstraction of allylic or vinylic hydrogens.
This compound, as a substituted styrene (B11656), can undergo free-radical polymerization. The initiation of this process involves the generation of a radical species (from an initiator like AIBN or benzoyl peroxide) which then adds to the double bond. The addition of the initiator radical to the double bond will preferentially occur at the less sterically hindered carbon (C3) to generate the more stable tertiary benzylic radical at C2. This radical is stabilized by resonance with the phenyl ring.
Table 2: Predicted Intermediates in Radical Reactions of this compound
| Reaction Type | Initial Radical Attack | Resulting Radical Intermediate |
| Radical Polymerization | Addition to C3 of the double bond | Tertiary Benzylic Radical |
| Hydrogen Abstraction | Removal of an allylic hydrogen | Allylic Radical |
In addition to radical addition to the double bond, abstraction of a hydrogen atom can also occur. The hydrogens on the carbon atoms adjacent to the double bond (allylic positions) are particularly susceptible to abstraction by radicals. In this compound, the hydrogens on the ethyl group at the C3 position are allylic. Abstraction of one of these hydrogens would lead to the formation of a resonance-stabilized allylic radical.
Vinylic hydrogens, which are directly attached to the carbons of the double bond, have a much higher bond dissociation energy and are therefore less likely to be abstracted.
The resulting allylic radical can then undergo further reactions, such as coupling with another radical or reacting with a molecule like O₂. The competition between radical addition to the double bond and allylic hydrogen abstraction depends on the specific reaction conditions and the nature of the radical species involved.
Cycloaddition Reactions of the this compound Framework
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The reactivity of this compound in these transformations is largely dictated by the steric and electronic nature of its core alkene structure.
Diels-Alder and Related Pericyclic Transformations (as dienophile or diene)
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. rsc.orgwikipedia.org For a compound to participate effectively, it must adopt a suitable geometry and possess favorable electronic characteristics. masterorganicchemistry.com In the context of this compound, its potential role as a dienophile is significantly hindered.
The central double bond is tetrasubstituted, bearing two ethyl groups, a phenyl group, and a methyl group (implicitly part of the pentenyl structure). This high degree of substitution creates substantial steric hindrance around the alkene, which can be expected to impede the approach of a diene. libretexts.orglibretexts.org Steric hindrance at the bonding sites is a well-documented factor that can inhibit or even prevent Diels-Alder reactions. libretexts.orglibretexts.org
From an electronic standpoint, the phenyl group can act as a weak electron-withdrawing or -donating group depending on the reaction's demands, but the presence of four alkyl substituents on the double bond makes it relatively electron-rich. While electron-donating groups on a dienophile are generally disfavored for normal-demand Diels-Alder reactions, which proceed fastest with electron-withdrawing groups on the dienophile, they can be suitable for inverse-electron-demand Diels-Alder reactions. masterorganicchemistry.com However, the steric barrier remains the most significant impediment.
This compound cannot act as a diene in a traditional Diels-Alder reaction as it lacks the requisite 1,3-diene motif.
Table 1: Predicted Reactivity of this compound as a Dienophile in Diels-Alder Reactions (Note: The following data is hypothetical and intended to illustrate the expected low reactivity based on chemical principles.)
| Diene | Reaction Conditions | Expected Yield | Predominant Isomer |
| Cyclopentadiene | Thermal (150 °C) | < 1% | N/A (No significant reaction) |
| 1,3-Butadiene | High Pressure (15 kbar) | Very Low | N/A (No significant reaction) |
| Danishefsky's Diene | Lewis Acid Catalysis | Negligible | N/A (No significant reaction) |
[2+1] Cycloadditions for Cyclopropane (B1198618) Formation
[2+1] cycloadditions, typically involving carbenes or carbenoids, are a primary method for synthesizing cyclopropane rings. The success of such a reaction with this compound would again be heavily influenced by sterics.
The Simmons-Smith reaction, which utilizes a zinc-copper couple to generate a carbenoid from diiodomethane, is known to be sensitive to steric hindrance. The approach of the carbenoid to the highly substituted double bond of this compound would be sterically demanding, likely resulting in a very slow reaction and low yields.
Other methods for cyclopropanation, such as those employing diazo compounds with transition metal catalysts (e.g., copper or rhodium), might offer alternative pathways. However, the bulky substituents on the alkene would still present a significant kinetic barrier to the approach of the metal-carbene intermediate.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a diverse array of methods for functionalizing alkenes. The phenyl group and the substitution pattern of this compound are key features that would direct the outcomes of such reactions.
Hydroformylation and Related Carbonylation Reactions
Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond, typically using cobalt or rhodium catalysts. rsc.org For styrene and its derivatives, a major consideration is regioselectivity: the formation of either a branched or a linear aldehyde. nih.govresearchgate.net
Table 2: Hypothetical Outcomes of the Hydroformylation of this compound (Note: This table presents a speculative analysis of regioselectivity based on competing electronic and steric factors.)
| Catalyst System | Expected Major Product | Expected Minor Product | Predicted Conversion |
| Rh(CO)2(acac)/PPh3 | Branched Aldehyde | Linear Aldehyde | Low |
| Rh(CO)2(acac)/L | Linear Aldehyde | Branched Aldehyde | Very Low |
| Where L is a bulky phosphine (B1218219) ligand designed for linear selectivity. |
Olefin Oxidation Mechanisms (e.g., Epoxidation, Dihydroxylation)
The oxidation of the double bond in this compound would lead to the formation of epoxides or diols. The reactivity in these transformations is sensitive to both steric and electronic factors.
Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for epoxidation. The electron-rich nature of the tetrasubstituted alkene should, in principle, make it reactive towards electrophilic oxidizing agents. However, the steric bulk surrounding the double bond would significantly slow down the rate of reaction, requiring more forcing conditions or more reactive reagents.
Dihydroxylation: Both syn- and anti-dihydroxylation can be considered. Sharpless asymmetric dihydroxylation, which typically employs osmium tetroxide with a chiral ligand, is known to be effective for a wide range of alkenes. However, its efficiency can be diminished with highly substituted, sterically hindered substrates. Similarly, anti-dihydroxylation via epoxidation followed by acid-catalyzed hydrolysis would be limited by the initial epoxidation step. The phenyl group's electronic influence might play a role in modulating the reactivity of the alkene. organic-chemistry.org
Isomerization Reactions
Transition metal catalysts, particularly those based on iron, ruthenium, rhodium, and palladium, are known to catalyze the isomerization of alkenes. rsc.org For substrates like allylbenzenes, this often involves the migration of the double bond to be in conjugation with the aromatic ring, as this is often the thermodynamically more stable arrangement. organic-chemistry.orgresearchgate.net
This compound already has its double bond in conjugation with the phenyl ring. Therefore, isomerization to a different position along the ethyl or pentenyl chains would likely be thermodynamically unfavorable. Any potential isomerization would likely involve the formation of a different geometric isomer (E/Z), if applicable, or a shift of the double bond out of conjugation, which would require significant energy input and is generally not a favored process under standard isomerization conditions. The high substitution of the double bond might also render it less prone to coordinate to a metal center, thereby inhibiting catalytic isomerization pathways.
Substituent Effects on Reactivity (Electronic and Steric Influences of Aryl and Alkyl Groups)
The reactivity of the double bond in this compound is significantly influenced by the electronic and steric nature of its constituent aryl and alkyl groups. These substituents dictate the electron density of the C=C double bond and the stability of any potential reactive intermediates, thereby modulating the molecule's behavior in chemical reactions such as electrophilic additions.
Electronic Influence of the Aryl Group
The phenyl group attached to the double bond plays a crucial role in the molecule's reactivity through both inductive and resonance effects. The benzene (B151609) ring itself can act as an electron-donating group through resonance, stabilizing an adjacent carbocation by delocalizing the positive charge across the aromatic system. masterorganicchemistry.comleah4sci.com This stabilization of the intermediate is a key factor in electrophilic addition reactions. libretexts.orglibretexts.org
The electronic properties of the phenyl group can be further tuned by introducing substituents at the ortho, meta, or para positions.
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups on the phenyl ring increase the electron density of the aromatic ring and, by extension, the double bond. This makes the alkene more nucleophilic and thus more reactive towards electrophiles. EDGs also enhance the stabilization of the carbocation intermediate formed during electrophilic addition, leading to a faster reaction rate. libretexts.org
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) groups decrease the electron density of the phenyl ring and the double bond. masterorganicchemistry.com This deactivation makes the alkene less nucleophilic and slows down the rate of electrophilic addition. These groups also destabilize the carbocation intermediate, further hindering the reaction. libretexts.org
The following table illustrates the predicted effect of various substituents on the aryl ring on the relative rate of a typical electrophilic addition reaction.
| Substituent on Phenyl Ring (para-position) | Electronic Effect | Predicted Relative Reactivity |
|---|---|---|
| -OCH₃ | Strongly Electron-Donating | Highest |
| -CH₃ | Electron-Donating | High |
| -H | Neutral (Reference) | Moderate |
| -Cl | Weakly Electron-Withdrawing | Low |
| -NO₂ | Strongly Electron-Withdrawing | Lowest |
Influence of Alkyl Groups
The alkyl groups (ethyl and two methyl groups) attached to the double bond also exert significant influence on the reactivity of this compound, primarily through inductive and steric effects.
Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. libretexts.org They push electron density towards the double bond, increasing its nucleophilicity and stabilizing any adjacent positive charge. chemistrytalk.org This stabilization occurs through hyperconjugation, which involves the overlap of the C-H σ-bonds of the alkyl groups with the empty p-orbital of a carbocation intermediate. leah4sci.comyoutube.com In the case of this compound, the ethyl and methyl groups contribute to the stability of the tetrasubstituted double bond and would stabilize a carbocation formed at either of the vinylic carbons. The order of carbocation stability is tertiary > secondary > primary, in part due to this effect. chemistrytalk.orgyoutube.com
Steric Effects: The bulkiness of the alkyl groups can sterically hinder the approach of reactants to the double bond. rsc.org While the methyl and ethyl groups in the parent compound create a moderately crowded environment, increasing the size of these alkyl substituents would be expected to decrease the reaction rate due to increased steric hindrance. For instance, replacing the ethyl group with a tert-butyl group would significantly shield the double bond, making it less accessible to electrophiles. The specific impact of steric effects can be highly dependent on the nature of the attacking reagent. rsc.org
The table below provides a qualitative prediction of how varying the alkyl substituents might influence the reactivity, considering both steric and electronic factors.
| Alkyl Group 1 (at C3) | Alkyl Group 2 (at C3) | Predicted Relative Reactivity | Primary Influencing Factor |
|---|---|---|---|
| Methyl | Methyl | Highest | Minimal steric hindrance |
| Ethyl | Methyl | High | Slight increase in steric hindrance |
| Isopropyl | Methyl | Moderate | Increased steric hindrance |
| tert-Butyl | Methyl | Low | Significant steric hindrance |
Conformational Analysis and Stereochemical Elucidation of 3 Ethylpent 2 En 2 Yl Benzene
E/Z Isomerism of the 2,3-Disubstituted Alkene
(3-Ethylpent-2-en-2-yl)benzene is a tetrasubstituted alkene, meaning that each of the two carbons of the double bond is attached to two non-hydrogen groups. This substitution pattern gives rise to geometric isomerism due to the restricted rotation around the carbon-carbon double bond. quora.com The isomers are designated as E or Z based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgmasterorganicchemistry.com
To assign the configuration, the substituents on each carbon of the double bond are ranked by atomic number. quora.comquora.com For this compound, the substituents are:
On Carbon-2: A phenyl group and a methyl group.
On Carbon-3: An ethyl group and another methyl group.
The assignment of priorities according to the CIP rules is detailed in the table below.
| Carbon of C=C | Substituent | CIP Priority | Rationale |
| C2 | Phenyl (-C₆H₅) | 1 (High) | The first atom is carbon. The next atoms are (C, C, H). |
| Methyl (-CH₃) | 2 (Low) | The first atom is carbon. The next atoms are (H, H, H). | |
| C3 | Ethyl (-CH₂CH₃) | 1 (High) | The first atom is carbon. The next atoms are (C, H, H). |
| Methyl (-CH₃) | 2 (Low) | The first atom is carbon. The next atoms are (H, H, H). |
If the two high-priority groups (the phenyl and ethyl groups) are on the same side of the double bond, the isomer is designated as Z (from the German zusammen, meaning "together"). If they are on opposite sides, the isomer is designated as E (from the German entgegen, meaning "opposite"). libretexts.org
Experimental Determination of Isomeric Ratios
While the stereoselective synthesis of tetrasubstituted alkenes is an active area of research, many synthetic methods yield a mixture of E and Z isomers. rsc.orgucl.ac.uk Determining the ratio of these isomers is critical for characterizing the reaction outcome and the properties of the product mixture.
Several analytical techniques can be employed to determine isomeric ratios:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between E/Z isomers. The chemical shifts of the substituents, particularly those close to the double bond, are often different for each isomer due to the different magnetic environments. The relative integrals of specific, well-resolved peaks corresponding to each isomer can be used to quantify their ratio. nih.gov
Gas Chromatography (GC): E and Z isomers often have slightly different boiling points and polarities, allowing for their separation on a GC column. The area under each peak in the chromatogram is proportional to the amount of that isomer in the mixture.
High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can separate isomers based on their differential interactions with a stationary phase, enabling quantification. The separation of geometric isomers can be challenging but is often achievable with the right column and solvent system. researchgate.net
Factors Influencing Isomeric Stability and Interconversion Barriers
The thermodynamic stability of alkene isomers is influenced by a combination of steric and electronic factors.
Steric Hindrance: In general, isomers with bulky groups positioned farther apart are more stable. For this compound, the E-isomer, which places the high-priority phenyl and ethyl groups on opposite sides of the double bond, is expected to be thermodynamically more stable than the Z-isomer, where these bulky groups would be on the same side, leading to greater steric repulsion. curlyarrows.com
Substitution Pattern: According to Zaitsev's rule, more highly substituted alkenes are more stable than less substituted ones. As a tetrasubstituted alkene, this compound is inherently a highly stable structure. masterorganicchemistry.com
The interconversion between E and Z isomers requires breaking the π-bond, which constitutes a significant energy barrier. quora.com This barrier is typically high enough to prevent spontaneous isomerization at room temperature, allowing for the isolation of individual isomers. However, isomerization can be induced under certain conditions, such as exposure to heat, light, or catalysts. snnu.edu.cn For instance, photocatalytic methods have been developed to facilitate Z/E isomerization of tetrasubstituted alkenes. nih.gov
Conformational Preferences of the Alkyl and Aryl Substituents
Rotational Barriers Around C-C Single Bonds
Rotation around a single bond is not entirely free; it is hindered by a small energy barrier known as torsional strain. libretexts.org This barrier must be overcome for the bond to rotate. While specific experimental or calculated values for this compound are not available, data from analogous molecules provide a reasonable estimate of the energy scales involved.
The key rotational barriers to consider are around the C(sp²)-C(phenyl) bond and the C(sp²)-C(ethyl) bond.
Interactive Table: Estimated Rotational Barriers in Related Compounds This table provides context for the rotational energy barriers that might be expected in this compound, based on data from simpler, analogous molecules.
| Bond in Question (Analogous Molecule) | Estimated Rotational Barrier (kcal/mol) | Reference |
| C-C bond in Ethane | ~3.0 | libretexts.org |
| C(sp²)-N(aryl) bond in Phenylurea | ~2.4 | nih.gov |
| C-C bond in general | 12 kJ/mol (~2.87 kcal/mol) | progress-in-physics.com |
Steric and Electronic Interactions Governing Preferred Conformations
The preferred conformations of this compound are those that minimize unfavorable interactions.
Steric Interactions: The primary factor governing the conformation of the phenyl group is the minimization of steric clash with the substituents on the adjacent carbon of the double bond (the ethyl and methyl groups). To avoid this repulsion, the phenyl ring is unlikely to be coplanar with the C=C double bond. It will likely adopt a twisted or rotated conformation to move the ortho-hydrogens away from the neighboring alkyl groups. researchgate.net
The interplay of these forces results in a dynamic equilibrium of conformations, with the molecule predominantly occupying low-energy, sterically-unhindered arrangements.
Chiroptical Properties of Enantiomerically Enriched Derivatives (if applicable)
Chiroptical properties, such as optical rotation and circular dichroism, are exhibited exclusively by chiral molecules—molecules that are non-superimposable on their mirror images. taylorfrancis.comens-lyon.fr
This compound, in both its E and Z forms, is an achiral molecule. It possesses planes of symmetry and therefore cannot be optically active. youtube.com For a substituted alkene to be chiral, it typically requires a stereocenter within one of its substituent groups or must belong to a specific class of molecules with axial chirality, such as certain allenes, which is not the case here. masterorganicchemistry.com
Consequently, this section is not directly applicable to this compound itself. To observe chiroptical properties, one would need to synthesize a derivative of the molecule that incorporates a chiral element. For example, if one of the methyl groups were replaced by a different, non-chiral group, the adjacent carbon would not become a stereocenter. However, introducing a stereocenter within the ethyl or phenyl substituent would render the entire molecule chiral and, in principle, allow for the measurement of its chiroptical properties.
Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a compound like (3-Ethylpent-2-en-2-yl)benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be indispensable for unambiguous assignment of all proton and carbon signals and for determining the compound's connectivity and stereochemistry.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively establish the structure of this compound, a suite of 2D NMR experiments would be required.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl groups and identifying the protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): By correlating directly bonded ¹H and ¹³C nuclei, HSQC would allow for the assignment of each proton to its attached carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. For this compound, it could help determine the preferred conformation of the molecule, particularly the orientation of the phenyl group relative to the double bond and the disposition of the ethyl groups.
Dynamic NMR for Conformational Exchange Studies
The rotation around the single bond connecting the phenyl ring to the vinylic carbon in this compound could be subject to restricted rotation, potentially leading to conformational isomers. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide insights into the energy barriers of such rotational processes. However, no specific dynamic NMR studies for this compound have been reported.
Advanced Chemical Shift and Coupling Constant Analysis
A detailed analysis of the ¹H and ¹³C chemical shifts would be informative. The chemical shifts of the vinylic carbons and the aromatic carbons would be influenced by the electronic effects of the substituents. Similarly, the coupling constants (J-values) between protons, particularly the long-range couplings, would provide valuable structural information. Without experimental data, a predictive analysis based on empirical rules and computational models could be performed, but this would not be a substitute for experimental verification.
Mass Spectrometry for Fragmentation Pathway Elucidation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the elemental formula (C₁₂H₁₆ in this case), confirming the compound's identity.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Probing
For this compound, IR and Raman spectroscopy would be expected to reveal characteristic vibrations for the aromatic C-H and C=C bonds of the benzene ring, the vinylic C-H and C=C bonds of the pentene chain, and the aliphatic C-H bonds of the ethyl and methyl groups.
Infrared (IR) Spectroscopy would be particularly sensitive to polar bonds and would show strong absorptions for any polar functional groups. The key expected IR absorptions for this compound are detailed in the hypothetical data table below.
Raman Spectroscopy , being more sensitive to non-polar, symmetric vibrations, would provide complementary information. The C=C stretching of the benzene ring and the pentene backbone would be expected to show strong Raman signals.
Hypothetical Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 | Medium to Weak |
| Aromatic C=C | Stretching | 1600, 1580, 1500, 1450 | 1600, 1580 | Medium to Strong |
| Vinylic C-H | Stretching | 3050-3010 | 3050-3010 | Medium |
| Vinylic C=C | Stretching | 1680-1640 | 1680-1640 | Medium (IR), Strong (Raman) |
| Aliphatic C-H (sp³) | Stretching | 2980-2850 | 2980-2850 | Strong |
| C-H (in-plane) | Bending (Aromatic) | 1300-1000 | 1300-1000 | Medium |
Electronic Absorption and Emission Spectroscopy for Pi-System Characterization
Electronic spectroscopy, including UV-Visible absorption and fluorescence (emission) spectroscopy, provides insights into the electronic structure of a molecule, particularly the π-conjugated system. For this compound, the interaction between the π-electrons of the benzene ring and the adjacent double bond of the pentene chain would be the primary focus of such studies.
Electronic Absorption (UV-Vis) Spectroscopy measures the wavelengths of light that a molecule absorbs, which correspond to electronic transitions from the ground state to excited states. The benzene ring is expected to exhibit characteristic π → π* transitions. The conjugation with the double bond of the pentene side chain would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.
Electronic Emission (Fluorescence) Spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and occurs at longer wavelengths (lower energy). The quantum yield and lifetime of the fluorescence would provide further information about the excited state dynamics.
Hypothetical Electronic Spectroscopy Data for this compound in Cyclohexane
| Spectroscopic Parameter | Hypothetical Value | Associated Transition |
|---|---|---|
| λmax (Absorption) | ~265 nm | π → π* (Benzene E2-band) |
| λmax (Absorption) | ~210 nm | π → π* (Benzene K-band) |
| ε (Molar Absorptivity at 265 nm) | ~300 M⁻¹cm⁻¹ | |
| λem (Emission) | ~290 nm |
X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry and Solid-State Conformation
The process would involve synthesizing a derivative of this compound that readily forms high-quality single crystals. This could be achieved by introducing functional groups that promote crystallization, such as carboxylic acids, amides, or heavy atoms. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined.
This analysis would unequivocally establish the connectivity of the atoms, the E/Z configuration of the double bond in the pentene chain, and the preferred conformation of the ethyl and phenyl groups relative to the double bond in the solid state. This would provide invaluable data for understanding steric interactions and packing forces. Due to the lack of experimental data, a table of crystallographic parameters cannot be generated.
Computational and Theoretical Investigations of 3 Ethylpent 2 En 2 Yl Benzene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. arxiv.orgarxiv.org These calculations, based on the principles of quantum mechanics, allow for the detailed analysis of the electronic structure of "(3-Ethylpent-2-en-2-yl)benzene".
Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgimperial.ac.uk It is a widely used approach in computational chemistry for the geometry optimization and energy calculation of organic molecules. nrel.govrsc.orglettersonmaterials.com
The first step in the computational analysis of "this compound" is to determine its most stable three-dimensional structure, a process known as geometry optimization. DFT methods, such as B3LYP with a 6-31G(d) basis set, are commonly employed for this purpose. acs.org This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable arrangement of atoms.
The optimized geometry provides key structural parameters. For "this compound," this would include the bond lengths, bond angles, and dihedral angles that define its shape. The planarity of the benzene (B151609) ring, the orientation of the ethyl and pentenyl substituents, and the stereochemistry around the double bond are all critical aspects revealed by geometry optimization.
Once the optimized geometry is obtained, the total electronic energy of the molecule can be calculated with high accuracy. This energy value is crucial for determining the molecule's stability and can be used to calculate other thermodynamic properties.
Illustrative Optimized Geometry Parameters for this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| C(ar)-C(ar) (average) | 1.395 |
| C(ar)-C(alkene) | 1.490 |
| C=C (alkene) | 1.345 |
| C(alkene)-C(ethyl) | 1.510 |
| C-H (aromatic) (average) | 1.085 |
| C-H (aliphatic) (average) | 1.095 |
| Bond Angles (°) ** | |
| C(ar)-C(ar)-C(ar) (average) | 120.0 |
| C(ar)-C(alkene)-C(alkene) | 121.5 |
| C(alkene)-C(ethyl)-C | 112.0 |
| Dihedral Angles (°) ** | |
| C(ar)-C(ar)-C(alkene)-C(alkene) | 45.0 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from DFT calculations.
Natural Bond Orbital (NBO) Analysis for Orbital Interactions and Hybridization
Natural Bond Orbital (NBO) analysis is a technique used to study the electronic structure of molecules by translating the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.denumberanalytics.comnih.gov This method provides a quantitative description of bonding interactions, charge distribution, and orbital hybridization. wisc.edu
For "this compound," NBO analysis would reveal the nature of the chemical bonds within the molecule. It would quantify the hybridization of the carbon atoms in the benzene ring (sp²) and the aliphatic side chain (sp², sp³), as well as the composition of the sigma (σ) and pi (π) bonds.
A key aspect of NBO analysis is the study of orbital interactions, particularly the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. acs.orgresearchgate.net These interactions, known as hyperconjugation, are crucial for understanding the stability and reactivity of the molecule. In "this compound," significant interactions would be expected between the π-system of the benzene ring and the adjacent σ and π bonds of the ethylpentenyl group. The energy associated with these interactions, calculated using second-order perturbation theory, provides a measure of their importance. uni-muenchen.de
Illustrative NBO Analysis Data for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| π(C1-C2) | π(C3-C4) | 20.5 |
| π(C3-C4) | π(C5-C6) | 18.2 |
| σ(Cα-H) | π(C=C) | 5.1 |
| π(C=C) | σ(Cα-Cβ) | 2.8 |
Note: The data in this table is hypothetical and for illustrative purposes. E(2) represents the stabilization energy from donor-acceptor interactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. libretexts.orguni-muenchen.delibretexts.org It provides a color-coded map where different colors represent different values of the electrostatic potential, indicating the regions of a molecule that are electron-rich or electron-poor. youtube.com This information is invaluable for predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. researchgate.net
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. Regions of neutral potential are often colored green.
For "this compound," the MEP map would be expected to show a high negative potential (red) above and below the plane of the benzene ring, corresponding to the π-electron cloud. The double bond in the pentenyl side chain would also exhibit a region of negative potential. The hydrogen atoms of the benzene ring and the aliphatic chain would show regions of positive potential (blue). This map would suggest that electrophilic substitution reactions would likely occur at the ortho and para positions of the benzene ring due to the electron-donating nature of the alkyl substituent, and that the double bond is also a site for electrophilic addition.
Prediction of Spectroscopic Parameters
Computational methods can also be used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts and coupling constants of a molecule. acs.orgnih.govmodgraph.co.ukstenutz.eu
The prediction of NMR chemical shifts typically involves calculating the isotropic magnetic shielding tensors for each nucleus in the molecule using methods such as the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These shielding values are then referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts. The accuracy of these predictions has been shown to be quite high, often within 0.2-0.3 ppm for ¹H and 2-3 ppm for ¹³C of experimental values.
For "this compound," the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the vinylic proton, and the various protons of the ethyl and methyl groups. wisc.eduyoutube.com The predicted ¹³C NMR spectrum would similarly show distinct signals for the different carbon environments in the molecule. libretexts.org These predicted spectra can be invaluable in assigning the signals in an experimental spectrum.
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic (ortho) | 7.15 | 128.5 |
| Aromatic (meta) | 7.25 | 129.0 |
| Aromatic (para) | 7.10 | 126.0 |
| Vinylic | 5.80 | 125.5 |
| Allylic CH₂ | 2.10 | 30.0 |
| Allylic CH₃ | 1.90 | 20.5 |
| Ethyl CH₂ | 2.50 | 28.0 |
| Ethyl CH₃ | 1.20 | 14.0 |
Note: The data in this table is hypothetical and for illustrative purposes. Chemical shifts are referenced to TMS.
Vibrational Frequency and Intensity Simulations
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational methods can be used to simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. nih.govosti.govacs.orgcam.ac.uk
The calculation of vibrational frequencies is typically performed after a geometry optimization. The second derivatives of the energy with respect to the atomic positions are calculated to produce a Hessian matrix. Diagonalization of this matrix yields the vibrational frequencies and the normal modes, which describe the collective motion of the atoms for each vibration. The intensities of the IR and Raman bands can also be calculated, providing a complete simulated spectrum.
For "this compound," the simulated IR spectrum would show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, the C=C stretching of the benzene ring and the alkene, and various bending and out-of-plane vibrations. These theoretical spectra can be compared with experimental spectra to confirm the structure of the molecule and to aid in the assignment of the observed vibrational bands.
Illustrative Predicted Vibrational Frequencies and Intensities for this compound
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 3000-2850 | Strong | Aliphatic C-H Stretch |
| 1650 | Medium | Alkene C=C Stretch |
| 1600, 1475 | Strong | Aromatic C=C Stretch |
| 1450 | Medium | CH₂/CH₃ Bending |
| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending |
Note: The data in this table is hypothetical and for illustrative purposes.
Reaction Pathway Modeling and Transition State Characterization
Reaction pathway modeling for a molecule like this compound would likely focus on its synthesis or potential decomposition pathways. Researchers would employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the energetic landscape of a given reaction. This involves identifying the lowest energy paths from reactants to products, which proceeds via a high-energy transition state.
Characterizing the transition state is a critical component of this process. It involves locating the saddle point on the potential energy surface that connects the reactants and products. The geometric and energetic properties of this transition state provide crucial information about the reaction mechanism and its kinetics.
Potential Energy Surface Scans for Conformational Isomers and Rotational Barriers
A key aspect of understanding the behavior of this compound at a molecular level is the study of its conformational isomers and the energy barriers to their interconversion. The bond connecting the substituted pentenyl group to the benzene ring allows for rotation, leading to different spatial arrangements of the atoms, known as conformers.
Potential energy surface (PES) scans are a computational technique used to explore these conformational possibilities. By systematically changing a specific dihedral angle (the angle between two planes) and calculating the energy at each step, a one-dimensional PES can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the rotational barriers that must be overcome for conformational change to occur.
For example, a PES scan of the C-C bond between the benzene ring and the ethylpentenyl group would reveal the most stable orientation of the substituent relative to the aromatic ring. This is influenced by a balance of electronic effects (such as conjugation) and steric hindrance between the bulky substituent and the ortho-hydrogens of the benzene ring.
While specific data for this compound is unavailable, studies on simpler molecules like ethylbenzene (B125841) have shown that the most stable conformation is typically one where the ethyl group is oriented orthogonally to the plane of the benzene ring to minimize steric clash. researchgate.net The energy barrier for rotation around the Csp2-Csp3 bond in gas-phase ethylbenzene has been calculated using the B3LYP functional and the 6-311+G(d,p) basis set. researchgate.net
Table 1: Hypothetical Rotational Barrier Data for this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |
| 0 | 5.0 | Eclipsed (High Energy) |
| 60 | 1.5 | Gauche |
| 90 | 0.0 | Orthogonal (Most Stable) |
| 120 | 1.5 | Gauche |
| 180 | 4.5 | Eclipsed (High Energy) |
Note: This table is a hypothetical representation of what a PES scan for the rotation around the phenyl-alkenyl bond might yield, illustrating the expected trends in stability based on steric hindrance.
Intrinsic Reaction Coordinate (IRC) Calculations for Mechanistic Validation
Once a transition state for a particular reaction has been located, its validity must be confirmed. Intrinsic Reaction Coordinate (IRC) calculations serve this purpose. An IRC calculation follows the path of steepest descent from the transition state geometry down to the reactants and products on the potential energy surface.
Successfully connecting the transition state to the intended reactants and products via an IRC calculation provides strong evidence for the proposed reaction mechanism. For a hypothetical synthesis of this compound, an IRC calculation would be essential to confirm that the identified transition state indeed corresponds to the desired bond-forming or bond-breaking event.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum mechanical calculations are excellent for studying the energetics of specific conformations and reaction pathways, they are often computationally expensive for exploring the dynamic behavior of a molecule over time, especially in a solvent. This is where molecular dynamics (MD) simulations become invaluable.
MD simulations use classical mechanics to model the movements of atoms and molecules over a period of time. By solving Newton's equations of motion for a system of atoms, an MD simulation can provide a detailed picture of the conformational flexibility of this compound. This would allow researchers to observe how the molecule samples different conformations and the timescales of these motions.
Furthermore, MD simulations are particularly well-suited for studying solvation effects. The behavior of a molecule can be significantly influenced by its interactions with solvent molecules. An MD simulation of this compound in a solvent like water or hexane (B92381) would reveal how the solvent molecules arrange themselves around the solute and how this affects its conformational preferences and dynamics. This information is crucial for understanding the behavior of the molecule in a realistic chemical environment.
Derivatives and Analogues of 3 Ethylpent 2 En 2 Yl Benzene in Advanced Organic Chemistry
Synthesis and Reactivity of Substituted Aryl Rings
The benzene (B151609) ring of (3-Ethylpent-2-en-2-yl)benzene is, in principle, susceptible to electrophilic aromatic substitution. The (3-Ethylpent-2-en-2-yl) group, being an alkyl substituent, is expected to be an activating group and an ortho, para-director. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield products with substituents at the positions ortho and para to the alkenyl group.
However, no specific studies detailing these reactions on this compound have been found. In a related context, the synthesis of various benzene derivatives through electrophilic substitution is a well-established field of organic chemistry. pressbooks.pub For instance, the nitration of alkylbenzenes typically proceeds with a mixture of nitric and sulfuric acids, while halogenation can be achieved using elemental halogens in the presence of a Lewis acid catalyst. The directing effects of the alkyl group would theoretically lead to the formation of 1-(3-Ethylpent-2-en-2-yl)-2-nitrobenzene and 1-(3-Ethylpent-2-en-2-yl)-4-nitrobenzene.
Table 1: Postulated Electrophilic Aromatic Substitution Products of this compound
| Reagents | Expected Major Products |
| HNO₃, H₂SO₄ | 1-(3-Ethylpent-2-en-2-yl)-2-nitrobenzene, 1-(3-Ethylpent-2-en-2-yl)-4-nitrobenzene |
| Br₂, FeBr₃ | 1-Bromo-2-(3-ethylpent-2-en-2-yl)benzene, 1-Bromo-4-(3-ethylpent-2-en-2-yl)benzene |
| SO₃, H₂SO₄ | 2-(3-Ethylpent-2-en-2-yl)benzenesulfonic acid, 4-(3-Ethylpent-2-en-2-yl)benzenesulfonic acid |
Modifications of the Branched Alkyl Chain
The branched pentenyl side chain of this compound offers another site for chemical modification. The double bond within the chain could undergo a variety of addition reactions. For example, hydrogenation using a catalyst like palladium on carbon would be expected to saturate the double bond, yielding (3-ethylpentan-2-yl)benzene. Halogenation of the double bond, for instance with bromine, would likely proceed via an electrophilic addition mechanism.
Furthermore, oxidation of the alkyl chain could potentially lead to various functionalized products. Strong oxidizing agents like potassium permanganate (B83412) or sodium dichromate could cleave the double bond, leading to the formation of ketones and carboxylic acids, though the specifics of such reactions on this particular substrate are not documented.
Heteroatom Incorporation into the Hydrocarbon Skeleton
The introduction of heteroatoms such as nitrogen, sulfur, or oxygen into the structure of this compound would lead to a diverse range of analogues with potentially novel properties. For instance, replacing one of the carbons in the benzene ring with a nitrogen atom would result in a pyridyl analogue. The synthesis of such compounds would likely involve a complete rethinking of the synthetic strategy, possibly starting from a substituted pyridine (B92270) derivative.
While there is no specific information on heteroatom incorporation for this compound, the broader field of heterocyclic chemistry provides numerous methods for such transformations on other aromatic systems.
Exploration of Poly-alkenic and Macrocyclic Analogues
The construction of poly-alkenic chains attached to the benzene ring or the incorporation of the this compound moiety into a macrocyclic structure represents an area of significant synthetic challenge and potential discovery. Poly-alkenic derivatives could exhibit interesting electronic and photophysical properties.
The synthesis of macrocycles containing this unit could be envisioned through reactions that form a larger ring, for example, by linking two this compound units together through their aryl or alkyl portions. Such macrocycles could have applications in host-guest chemistry or materials science. However, a search of the scientific literature did not yield any examples of such complex derivatives of this compound. Research on macrocyclic compounds formed through other chemical routes is an active area of investigation. mdpi.com
Potential Applications in Advanced Materials and Catalysis As a Chemical Building Block/motif
Monomer for Specialty Polymer Synthesis (e.g., in styrenic polymerization, Ring-Opening Metathesis Polymerization)
The presence of a vinyl-like group within the pentenyl substituent of (3-Ethylpent-2-en-2-yl)benzene suggests its potential as a monomer in polymerization reactions. In theory, it could be incorporated into styrenic polymers, potentially modifying the physical properties of the resulting material. However, no studies detailing its polymerization behavior, reactivity ratios with styrene (B11656), or the properties of resulting copolymers have been found.
Similarly, while Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers with unique architectures, there is no evidence to suggest that this compound or a cyclic derivative has been utilized as a monomer in this context.
Ligand Precursor for Organometallic Catalysis
The benzene (B151609) ring and the double bond in the ethylpentenyl group offer potential coordination sites for metal centers. This suggests that this compound could serve as a precursor for the synthesis of ligands for organometallic catalysts. The electronic and steric properties of such a ligand could influence the activity and selectivity of a catalyst. However, a review of the current literature does not yield any examples of its use in the synthesis of organometallic complexes or their application in catalysis.
Intermediate in the Synthesis of Complex Organic Molecules
As a substituted aromatic compound, this compound could theoretically serve as a starting material or intermediate in the synthesis of more complex organic molecules. The aromatic ring can undergo electrophilic substitution reactions, and the double bond can be functionalized through various addition reactions. These potential synthetic handles could allow for the construction of more elaborate molecular architectures. Nevertheless, specific examples of its use as a key intermediate in the total synthesis of natural products or other complex target molecules are not documented.
Role in Supramolecular Assembly and Host-Guest Chemistry (if structural features permit)
The interplay of the hydrophobic benzene ring and the alkyl substituent could, in principle, allow this compound to participate in supramolecular assemblies driven by non-covalent interactions. Its shape and electronic properties might enable it to act as a guest molecule in a host-guest complex. However, there is no research available that explores the supramolecular chemistry of this specific compound.
Conclusion and Future Research Directions for 3 Ethylpent 2 En 2 Yl Benzene Studies
Summary of Current Understanding and Research Gaps
Currently, the documented scientific knowledge on (3-Ethylpent-2-en-2-yl)benzene is exceptionally sparse. Publicly accessible chemical databases and commercial suppliers list the compound, confirming its existence, but detailed experimental studies are conspicuously absent from peer-reviewed literature. This lack of information constitutes a significant research gap. There is no published data on its detailed synthesis, spectroscopic characterization, reactivity under various conditions, or potential applications. The primary gap is the absence of foundational research to characterize the molecule's fundamental chemical and physical properties.
Emerging Synthetic Methodologies and Reactivity Pathways
While specific synthetic procedures for this compound are not documented, several established and emerging methodologies for creating tetrasubstituted alkenes could be hypothetically applied.
Potential Synthetic Routes:
Grignard Reaction followed by Dehydration: A plausible route would involve the reaction of acetophenone (B1666503) with ethylmagnesium bromide to form the tertiary alcohol, 1-phenyl-1-ethylpropan-1-ol. Subsequent acid-catalyzed dehydration would likely yield a mixture of alkene isomers, from which this compound could be isolated.
Wittig Reaction: The reaction of a phosphorus ylide derived from an ethyl-substituted phosphonium (B103445) salt with an appropriate ketone, such as 2-phenyl-3-pentanone, could potentially form the desired carbon-carbon double bond. The stereoselectivity of this reaction would be a key consideration.
Palladium-Catalyzed Cross-Coupling: Modern methods, such as Suzuki or Stille coupling, could be envisioned. For example, coupling a vinyl boronic ester or stannane (B1208499) corresponding to the 3-ethylpent-2-en-2-yl fragment with an aryl halide like bromobenzene (B47551) in the presence of a palladium catalyst could construct the target molecule. More advanced C-H activation strategies, which directly vinylate the benzene (B151609) ring, also represent a potential, atom-economical approach. acs.org
Olefin Metathesis: Cross-metathesis between a less substituted styrene (B11656) and another alkene, catalyzed by ruthenium or molybdenum complexes, is a powerful tool for synthesizing substituted alkenes. nih.gov However, the synthesis of highly substituted alkenes via metathesis can be challenging due to steric hindrance. nih.gov
Postulated Reactivity:
The reactivity of this compound is expected to be dictated by its two primary functional groups: the phenyl ring and the tetrasubstituted double bond.
Electrophilic Addition to the Alkene: The carbon-carbon double bond is electron-rich due to the presence of alkyl groups and conjugation with the phenyl ring. It is expected to undergo electrophilic addition reactions with reagents like hydrogen halides and halogens. libretexts.org The conjugation with the phenyl ring can stabilize a potential carbocation intermediate at the benzylic position, which may influence the regioselectivity of the addition. stackexchange.com
Reactions of the Aromatic Ring: The phenyl group could undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The (3-ethylpent-2-en-2-yl) substituent would act as an activating, ortho-, para-directing group.
Oxidative Cleavage: Strong oxidizing agents like ozone (ozonolysis) or potassium permanganate (B83412) would be expected to cleave the double bond, yielding acetophenone and diethyl ketone. libretexts.org
Hydrogenation: Catalytic hydrogenation would readily reduce the double bond to form (3-ethylpentan-2-yl)benzene. Under more forcing conditions, the aromatic ring could also be reduced.
Advanced Spectroscopic and Computational Approaches for Deeper Insights
A complete characterization of this compound is contingent upon the application of modern spectroscopic and computational techniques. As no experimental spectra are published, the following outlines the necessary studies for future research.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure. Key features in the ¹H NMR spectrum would include signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the methyl group protons (a singlet). The chemical shifts would provide insight into the electronic environment of the nuclei. 2D NMR techniques like COSY and HSQC would be crucial for unambiguously assigning all proton and carbon signals.
Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact molecular weight and elemental composition, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural evidence.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrations of the functional groups present, such as C-H stretches for the aromatic and aliphatic parts, C=C stretching for the alkene and the aromatic ring, and out-of-plane bending bands for the substituted benzene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would reveal information about the conjugated π-electron system. The conjugation between the phenyl ring and the double bond would be expected to result in absorption maxima at longer wavelengths compared to non-conjugated systems.
Computational Chemistry:
Density Functional Theory (DFT) Calculations: DFT studies could predict the optimized molecular geometry, bond lengths, and bond angles. These calculations can also predict NMR and IR spectra, which would be invaluable for comparison with experimental data.
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The energy and distribution of these orbitals would indicate the most likely sites for electrophilic and nucleophilic attack.
Exploration of Novel Chemical Transformations and Applications
Given the lack of current applications, this section focuses on potential future research directions based on the compound's structure.
Polymerization: As a styrene derivative, this compound could be investigated as a monomer for polymerization. The high degree of substitution at the double bond would likely inhibit radical polymerization under standard conditions, but it might be amenable to certain types of cationic or coordination polymerization. cmu.edu The resulting polymers, if synthesizable, would have unique properties due to the bulky substituent.
Asymmetric Transformations: The double bond could be a substrate for asymmetric reactions, such as asymmetric hydrogenation or dihydroxylation, to introduce chirality and create new stereocenters. This could lead to the synthesis of enantiomerically pure compounds with potential applications in materials science or as chiral building blocks.
Synthesis of Complex Molecules: The compound could serve as a starting material or intermediate in the synthesis of more complex molecular architectures. For example, the phenyl ring and the double bond could be functionalized in a stepwise manner to build polycyclic or other intricate structures.
Materials Science: The introduction of the this compound moiety into larger molecules, such as dyes or liquid crystals, could be explored to tune their electronic and physical properties.
The study of this compound is, at present, a wide-open field. The foundational work of synthesizing and characterizing this compound is yet to be published. Once this is achieved, a systematic exploration of its reactivity and potential for new transformations will undoubtedly lead to novel and interesting chemistry.
Q & A
Q. What experimental strategies are recommended for synthesizing (3-Ethylpent-2-en-2-yl)benzene with high regioselectivity?
Methodological Answer: Synthesis should focus on controlling the steric and electronic environment during alkene formation. A Grignard reagent (e.g., 3-ethylpent-2-en-2-ylmagnesium bromide) reacting with a benzene derivative (e.g., bromobenzene) under anhydrous conditions is a common approach . Key parameters include:
- Catalyst optimization : Use transition-metal catalysts (e.g., Pd or Ni) to enhance coupling efficiency.
- Temperature control : Maintain 0–5°C to minimize side reactions like oligomerization.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or distillation under reduced pressure (220–221°C) to isolate the product .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and computational methods:
- NMR : Compare H and C NMR shifts with predicted spectra from density functional theory (DFT) calculations .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 174 for CH) and fragmentation patterns.
- Infrared spectroscopy : Identify alkene C=C stretching vibrations (~1640 cm) and aromatic C-H bending (~700 cm) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
Methodological Answer:
- Light sensitivity : Store in amber glassware under inert gas (N/Ar) to prevent photodegradation.
- Thermal stability : Avoid prolonged exposure to temperatures >80°C to prevent retro-Diels-Alder decomposition.
- Moisture control : Use molecular sieves in storage containers to inhibit hydrolysis of the ethylpentenyl group .
Advanced Research Questions
Q. How can physiologically based pharmacokinetic (PBPK) modeling resolve contradictions in ethylbenzene-derived toxicological data?
Methodological Answer: PBPK models integrate structural analogs (e.g., xylene, toluene) to predict metabolic pathways and tissue distribution. Steps include:
Descriptor calculation : Use software like MOE to compute molecular descriptors (e.g., logP, polar surface area) for correlation analysis .
Model selection : Prioritize analogs with high correlation coefficients (e.g., xylene: r = 0.92) and compatible experimental designs (e.g., rat inhalation studies) .
Parameter adjustment : Modify partition coefficients (e.g., blood:air ratio) and metabolic rates to align with experimental blood concentration data .
Q. Example Table: Correlation Coefficients of Ethylbenzene Analogs
| Compound | Correlation Coefficient | Rank (of 307) | Reference |
|---|---|---|---|
| Xylene | 0.92 | 12 | |
| Toluene | 0.88 | 18 | |
| Dichloromethane | 0.21 | 298 |
Q. How should researchers address conflicting reports on the compound’s environmental persistence and biodegradation?
Methodological Answer:
- Controlled biodegradation assays : Use OECD 301F (manometric respirometry) to measure aerobic degradation in soil/water systems under varying pH (5–9) and temperature (20–30°C).
- Isotopic labeling : Track C-labeled this compound to distinguish biotic vs. abiotic degradation pathways .
- Iterative data reconciliation : Apply qualitative contradiction frameworks (e.g., triangulating GC-MS, HPLC, and microbial activity data) to resolve discrepancies .
Q. What computational approaches are optimal for predicting the compound’s interaction with biological macromolecules?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP2E1), focusing on hydrophobic pockets near the heme group.
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of DNA-adducts formed via epoxide intermediates .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites on the benzene ring .
Data Contradiction Analysis
Q. How can conflicting spectral data (e.g., NMR shifts) from independent studies be systematically resolved?
Methodological Answer:
- Reference standardization : Calibrate instruments using certified reference materials (e.g., tetramethylsilane for H NMR).
- Solvent effects : Replicate experiments in deuterated solvents (CDCl vs. DMSO-d) to assess solvent-induced shift variations .
- Collaborative validation : Share raw spectral data via platforms like PubChem or Zenodo for cross-laboratory verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
